1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)-
Description
1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)-, is a silylated derivative of 1,5-hexadiyn-3-ol, where the hydroxyl group is protected by a trimethylsilyl (TMS) moiety. This modification enhances stability, volatility, and lipophilicity, making the compound advantageous for synthetic applications, particularly in reactions requiring selective protection of hydroxyl groups . Such compounds are critical intermediates in organic chemistry, especially in the preparation of complex molecules for pharmaceuticals or materials science.
Properties
CAS No. |
171090-11-2 |
|---|---|
Molecular Formula |
C9H14OSi |
Molecular Weight |
166.29 g/mol |
IUPAC Name |
1-trimethylsilylhexa-1,5-diyn-3-ol |
InChI |
InChI=1S/C9H14OSi/c1-5-6-9(10)7-8-11(2,3)4/h1,9-10H,6H2,2-4H3 |
InChI Key |
FEVAQDGGCIWTLV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC(CC#C)O |
Origin of Product |
United States |
Preparation Methods
Formation of Ethylacetylene Magnesium Halide
The foundational step in this route derives from the industrial synthesis of hexyn-3-ol-1, as detailed in US Patent 4,026,954 . Here, propargyl chloride reacts with methyl magnesium halide (Grignard reagent) to form ethylacetylene magnesium halide. Key modifications include extending the alkyne chain by introducing a second propargyl unit. For instance, substituting ethylene oxide with propargyl oxide could enable the incorporation of a second alkyne group, though this remains hypothetical without explicit data.
Reaction Conditions :
Introduction of the Hydroxyl Group
Following alkyne elongation, hydroxylation is achieved via epoxide ring-opening. Ethylene oxide addition to the Grignard intermediate forms a halogenomagnesium alkoxide, which is hydrolyzed to yield the diynol. For 1,5-Hexadiyn-3-ol, this step would require precise stoichiometry to ensure regioselective hydroxyl placement at carbon 3.
Silylation of the Hydroxyl Group
The final step involves protecting the hydroxyl group using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine). This method mirrors the silylation protocols described in Russian Chemical Reviews , where silyl groups are introduced to nucleosides under anhydrous conditions.
Typical Procedure :
- Dissolve 1,5-Hexadiyn-3-ol (1.0 mole) in dry tetrahydrofuran.
- Add TMSCl (1.2 moles) and triethylamine (1.5 moles) dropwise at 0°C.
- Stir for 4 hours at room temperature.
- Filter and concentrate to isolate 1-(trimethylsilyl)-1,5-hexadiyn-3-ol.
Yield : ~70–85% (estimated based on analogous silylations).
Copper-Catalyzed Alkyne Coupling Followed by Hydroxyl Protection
Oxidative Homocoupling of Terminal Alkynes
This route leverages Glaser-Hay coupling, where two terminal alkynes undergo oxidative dimerization in the presence of a copper(I) catalyst. For example, coupling propynol (HC≡C-CH2-OH) would yield 1,5-hexadiyn-3-ol, though substrate specificity may require protecting the hydroxyl group during coupling to prevent side reactions.
Reaction Conditions :
Post-Coupling Hydroxyl Deprotection and Silylation
After coupling, the hydroxyl group is deprotected (if initially shielded) and resilylated. For instance, if a tert-butyldimethylsilyl (TBS) group is used temporarily, it can be removed via fluoride treatment (e.g., TBAF) before introducing the trimethylsilyl group.
Direct Silylation of Pre-Formed 1,5-Hexadiyn-3-ol
Synthesis of 1,5-Hexadiyn-3-ol
While no direct synthesis of 1,5-Hexadiyn-3-ol is described in the provided sources, analogous diynols are accessible via alkyne metathesis or elimination reactions. For example, dehydrohalogenation of 1,5-dibromo-3-hexanol using a strong base (e.g., KOtBu) could yield the diyne.
Silylation Protocol
As with Method 1, TMSCl in anhydrous conditions achieves efficient hydroxyl protection. This one-step process is advantageous for scalability but hinges on the availability of the diynol precursor.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new functionalized derivatives.
Scientific Research Applications
1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)- depends on the specific reaction or application. In general, the trimethylsilyl group acts as a protecting group for the hydroxyl functionality, allowing selective reactions at other sites of the molecule. The compound can interact with various molecular targets and pathways, depending on the context of its use.
Comparison with Similar Compounds
Table 1: Properties of Silylated Alcohols
| Compound | Molecular Weight | Key Functional Groups | Reactivity Highlights |
|---|---|---|---|
| 1,5-Hexadiyn-3-ol, 1-(TMS)- | 198.35 | Diyne, TMS-protected | Internal alkynes, moderate stability |
| Propargyl Alcohol, TMS- | 142.27 | Terminal alkyne, TMS | High click reactivity |
| TMS-Protected Ethylene Glycol | 178.33 | Diol, TMS | Low π-system reactivity |
Comparison with Diyne-Containing Compounds
Notable comparisons:
- 1,5-Hexadiyn-3-ol (Unprotected) : The absence of the TMS group increases polarity and reduces thermal stability. Deprotection of 1,5-Hexadiyn-3-ol, 1-(TMS)-, regenerates the hydroxyl group, enabling downstream functionalization .
- 2,4-Hexadiyn-1-ol : Structural isomerism alters electronic properties; the 1,5-diyne configuration in the target compound may offer extended conjugation for materials applications.
Table 2: Diyne Alcohols and Derivatives
| Compound | Boiling Point (°C) | Solubility (H2O) | Stability in Acidic Conditions |
|---|---|---|---|
| 1,5-Hexadiyn-3-ol | ~180 | High | Low (hydroxyl-sensitive) |
| 1,5-Hexadiyn-3-ol, TMS | ~220 | Moderate | High (TMS protection) |
| 2,4-Hexadiyn-1-ol | ~170 | High | Low |
Research Findings and Limitations
Current literature emphasizes silylation’s role in synthetic efficiency but lacks direct data on 1,5-Hexadiyn-3-ol, 1-(TMS)-. Antitumor compounds in utilize triazole and thiadiazole cores, suggesting that alkyne-TMS intermediates like the target compound could enable modular synthesis of such derivatives. Further studies are needed to quantify its pharmacokinetic or catalytic properties relative to analogs.
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